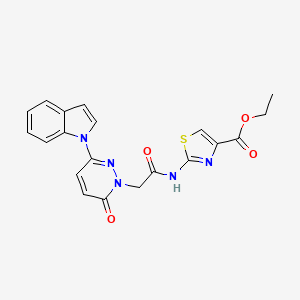
N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide, also known as LY2334737, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoxazole carboxamides and has been shown to possess a range of biochemical and physiological effects.
Scientific Research Applications
N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide has been studied for its potential therapeutic applications in a range of medical conditions, including depression, anxiety, and pain. It has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). This receptor is involved in the regulation of glutamate neurotransmission and has been implicated in the pathophysiology of several neuropsychiatric disorders.
Mechanism of Action
N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide acts as a selective antagonist of the mGluR2 receptor, which is a G-protein-coupled receptor that is primarily expressed in the brain. The mGluR2 receptor is involved in the regulation of glutamate neurotransmission, which is important for synaptic plasticity and learning and memory. By blocking the mGluR2 receptor, N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide reduces the inhibitory tone on glutamate release, leading to increased glutamate neurotransmission.
Biochemical and Physiological Effects
N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models of anxiety, suggesting that it may have anxiolytic effects. It has also been shown to reduce depressive-like behavior in animal models of depression, suggesting that it may have antidepressant effects. Additionally, N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide has been shown to reduce pain in animal models of neuropathic pain.
Advantages and Limitations for Lab Experiments
N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide has several advantages for use in lab experiments. It is a highly selective antagonist of the mGluR2 receptor, which reduces the likelihood of off-target effects. It is also relatively stable and can be easily synthesized in large quantities. However, there are some limitations to the use of N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer to animals. Additionally, its effects may vary depending on the animal species used and the specific experimental conditions.
Future Directions
There are several directions for future research on N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide. One area of interest is its potential therapeutic applications in neuropsychiatric disorders such as depression and anxiety. Further studies are needed to determine the optimal dosing and administration regimens for these conditions. Another area of interest is its potential use in the treatment of pain. Additional studies are needed to determine the mechanisms underlying its analgesic effects and to optimize its use in pain management. Finally, there is interest in exploring the potential of N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide as a tool for studying the role of the mGluR2 receptor in synaptic plasticity and learning and memory.
Synthesis Methods
The synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide involves the reaction of 2-hydroxy-3-methoxy-2-methylpropylamine with 5-phenylisoxazole-3-carboxylic acid in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) and the product is purified by column chromatography or recrystallization.
properties
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(19,10-20-2)9-16-14(18)12-8-13(21-17-12)11-6-4-3-5-7-11/h3-8,19H,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOOMUQTGAKHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=NOC(=C1)C2=CC=CC=C2)(COC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-5-phenylisoxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2952115.png)


![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2952118.png)



![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2952124.png)
![(3,4-difluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2952126.png)
![1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride](/img/structure/B2952127.png)
